1-ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
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Overview
Description
1-Ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is a compound that features a unique combination of an imidazole ring and a boron-containing dioxaborolane group
Preparation Methods
The synthesis of 1-ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazole ring and the dioxaborolane group separately.
Coupling Reaction: The imidazole ring is then coupled with the dioxaborolane group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Chemical Reactions Analysis
1-Ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boron atom can be replaced by other nucleophiles.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The dioxaborolane group can engage in further coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential in creating new materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group and the imidazole ring. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis . The imidazole ring can interact with various molecular targets, potentially influencing biological pathways .
Comparison with Similar Compounds
1-Ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole can be compared with other boron-containing compounds, such as:
Pinacolborane: Similar to the dioxaborolane group, pinacolborane is used in hydroboration reactions.
Boronic Acids: These compounds are widely used in Suzuki-Miyaura coupling reactions and have similar reactivity to the dioxaborolane group.
Indazole Derivatives: Compounds like tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate share structural similarities and are used in similar applications.
The uniqueness of this compound lies in its combination of the imidazole ring and the dioxaborolane group, providing a versatile platform for various chemical transformations and applications .
Properties
Molecular Formula |
C11H19BN2O2 |
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Molecular Weight |
222.09 g/mol |
IUPAC Name |
1-ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole |
InChI |
InChI=1S/C11H19BN2O2/c1-6-14-8-7-13-9(14)12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3 |
InChI Key |
TZWHTIVBXGCKRL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CN2CC |
Origin of Product |
United States |
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